Nesiritide Acetate
Nesiritide Acetate
Nesiritide is the first intravenous drug for acute decompensated congestive heart failure (CHF) approved in over a decade. Nesiritide, manufactured via recombinant technology, is structurally identical to endogenous hBNP. It is a 32-amino-acid peptide with a single disulfide bond between CYS 10 and CYS26. Nesiritide is not an inotrope, catecholamine, or pressor, and its mechanism of action is not dependent on antagonism of beta-adrenergic receptors, inhibition of PDE III, or any cyclic adenosine monophosphate (cAMP)-mediated increases in intracellular calcium, for its effects.
Nesiritide has been shown to produce dose dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure in patients with heart failure. Studies show IV administration of nesiritide was well tolerated, with an acceptable safety margins, at doses significantly in excess of the recommended dose.
Brand Name:
Vulcanchem
CAS No.:
114471-18-0
VCID:
VC0055840
InChI:
InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1
SMILES:
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O
Molecular Formula:
C143H244N50O42S4
Molecular Weight:
3464.04
Nesiritide Acetate
CAS No.: 114471-18-0
Main Products
VCID: VC0055840
Molecular Formula: C143H244N50O42S4
Molecular Weight: 3464.04
CAS No. | 114471-18-0 |
---|---|
Product Name | Nesiritide Acetate |
Molecular Formula | C143H244N50O42S4 |
Molecular Weight | 3464.04 |
IUPAC Name | acetic acid;(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(4R,7S,13S,16R)-16-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |
Standard InChIKey | HPNRHPKXQZSDFX-OAQDCNSJSA-N |
SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O |
Description | Nesiritide is the first intravenous drug for acute decompensated congestive heart failure (CHF) approved in over a decade. Nesiritide, manufactured via recombinant technology, is structurally identical to endogenous hBNP. It is a 32-amino-acid peptide with a single disulfide bond between CYS 10 and CYS26. Nesiritide is not an inotrope, catecholamine, or pressor, and its mechanism of action is not dependent on antagonism of beta-adrenergic receptors, inhibition of PDE III, or any cyclic adenosine monophosphate (cAMP)-mediated increases in intracellular calcium, for its effects. Nesiritide has been shown to produce dose dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure in patients with heart failure. Studies show IV administration of nesiritide was well tolerated, with an acceptable safety margins, at doses significantly in excess of the recommended dose. |
Synonyms | BNP-32; Brain Natriuretic Peptide-32 human; BNP (1-32), human; Basic natriuretic peptide (BNP) |
Reference | 1: Zhao X, Zhang DQ, Song R, Zhang G. Nesiritide in patients with acute myocardial infarction and heart failure: a meta-analysis. J Int Med Res. 2020 Jan;48(1):300060519897194. doi: 10.1177/0300060519897194. PubMed PMID: 31948318. 2: Kittleson MM. Nesiritide and Me. Circ Heart Fail. 2018 Aug;11(8):e005440. doi: 10.1161/CIRCHEARTFAILURE.118.005440. PubMed PMID: 30354567. 3: Zhang Y, Duan Y, Yan J, Wang Q, Li S, Xu H. Impact of Nesiritide Infusion on Early Postoperative Recovery After Total Cavopulmonary Connection Surgery. Pediatr Cardiol. 2018 Dec;39(8):1598-1603. doi: 10.1007/s00246-018-1935-3. Epub 2018 Jul 12. PubMed PMID: 29998377. 4: Bhatt AS, Cooper LB, Ambrosy AP, Clare RM, Coles A, Joyce E, Krishnamoorthy A, Butler J, Felker GM, Ezekowitz JA, Armstrong PW, Hernandez AF, O'Connor CM, Mentz RJ. Interaction of Body Mass Index on the Association Between N-Terminal-Pro-b-Type Natriuretic Peptide and Morbidity and Mortality in Patients With Acute Heart Failure: Findings From ASCEND-HF (Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure). J Am Heart Assoc. 2018 Feb 3;7(3). pii: e006740. doi: 10.1161/JAHA.117.006740. PubMed PMID: 29431103; PubMed Central PMCID: PMC5850232. 5: Bronicki RA, Domico M, Checchia PA, Kennedy CE, Akcan-Arikan A. The use of nesiritide in patients with critical cardiac disease. Cardiol Young. 2017 Oct;27(8):1577-1584. doi: 10.1017/S104795111700083X. Epub 2017 Jun 23. PubMed PMID: 28641607. 6: Bronicki RA, Domico M, Checchia PA, Kennedy CE, Akcan-Arikan A. The Use of Nesiritide in Children With Congenital Heart Disease. Pediatr Crit Care Med. 2017 Feb;18(2):151-158. doi: 10.1097/PCC.0000000000000996. PubMed PMID: 27849656. 7: Greene SJ, Hernandez AF, Sun JL, Metra M, Butler J, Ambrosy AP, Ezekowitz JA, Starling RC, Teerlink JR, Schulte PJ, Voors AA, Armstrong PW, O'Connor CM, Mentz RJ. Influence of Clinical Trial Site Enrollment on Patient Characteristics, Protocol Completion, and End Points: Insights From the ASCEND-HF Trial (Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure). Circ Heart Fail. 2016 Sep;9(9). pii: e002986. doi: 10.1161/CIRCHEARTFAILURE.116.002986. PubMed PMID: 27623769. 8: Wan SH, Stevens SR, Borlaug BA, Anstrom KJ, Deswal A, Felker GM, Givertz MM, Bart BA, Tang WH, Redfield MM, Chen HH. Differential Response to Low-Dose Dopamine or Low-Dose Nesiritide in Acute Heart Failure With Reduced or Preserved Ejection Fraction: Results From the ROSE AHF Trial (Renal Optimization Strategies Evaluation in Acute Heart Failure). Circ Heart Fail. 2016 Aug;9(8). pii: e002593. doi: 10.1161/CIRCHEARTFAILURE.115.002593. PubMed PMID: 27512103; PubMed Central PMCID: PMC5034712. 9: Ezekowitz JA, Podder M, Hernandez AF, Armstrong PW, Starling RC, O'Connor CM, Califf RM. Arrival by ambulance in acute heart failure: insights into the mode of presentation from Acute Studies of Nesiritide in Decompensated Heart Failure (ASCEND-HF). BMJ Open. 2016 Mar 17;6(3):e010201. doi: 10.1136/bmjopen-2015-010201. PubMed PMID: 26988350; PubMed Central PMCID: PMC4800112. 10: Wong YW, Mentz RJ, Felker GM, Ezekowitz J, Pieper K, Heizer G, Hasselblad V, Metra M, O'Connor CM, Armstrong PW, Starling RC, Hernandez AF. Nesiritide in patients hospitalized for acute heart failure: does timing matter? Implication for future acute heart failure trials. Eur J Heart Fail. 2016 Jun;18(6):684-92. doi: 10.1002/ejhf.487. Epub 2016 Jan 27. PubMed PMID: 26817735. |
PubChem Compound | 71306940 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume